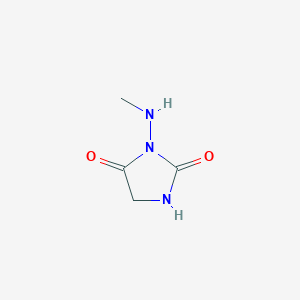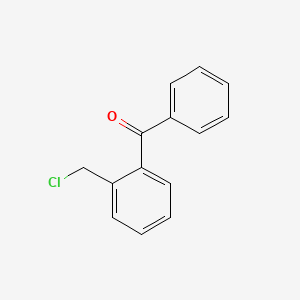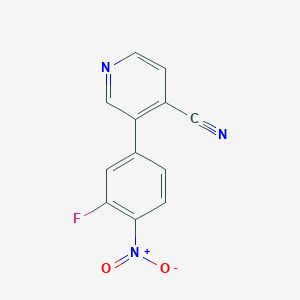
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile typically involves the reaction of 3-fluoro-4-nitroaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydride).
Coupling Reactions: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate).
Major Products
Reduction: 3-(3-Amino-4-nitrophenyl)isonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups allows the compound to engage in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-nitrophenol
- 4-Fluoro-3-nitrobenzonitrile
- 4-Fluoro-3-nitrophenyl isocyanate
Uniqueness
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and nitro groups on the phenyl ring, along with the isonicotinonitrile moiety, provides a versatile platform for further functionalization and exploration in various research domains.
Propiedades
Fórmula molecular |
C12H6FN3O2 |
|---|---|
Peso molecular |
243.19 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-nitrophenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6FN3O2/c13-11-5-8(1-2-12(11)16(17)18)10-7-15-4-3-9(10)6-14/h1-5,7H |
Clave InChI |
UZGKOOOMEXFZLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=CN=C2)C#N)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
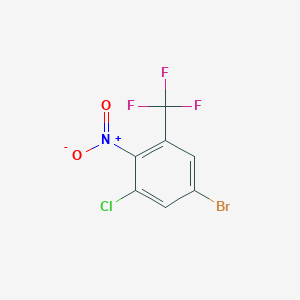
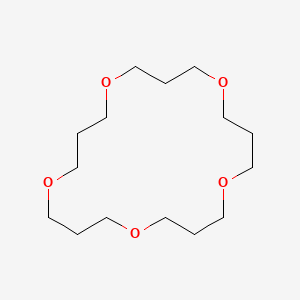
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
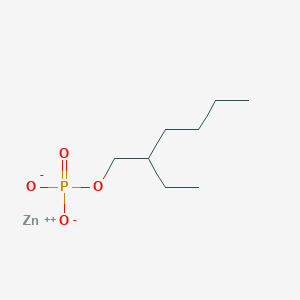
![N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B12825972.png)
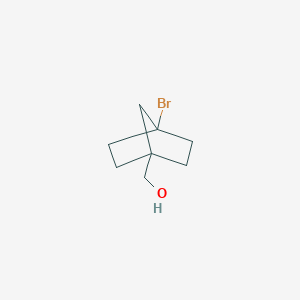

![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
